An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide is a chemical compound with potential applications in various fields of research and development. Understanding its fundamental physicochemical properties is a critical first step in its evaluation for any application, from drug discovery to materials science. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and details the experimental methodologies for their determination. As a Senior Application Scientist, the focus here is not just on the "what" but the "why" and "how" – providing the reader with a robust framework for their own experimental investigations.
Chemical Identity and Structure
A precise understanding of a molecule's identity is paramount. The following table summarizes the key identifiers for 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide.
| Identifier | Value | Source |
| CAS Number | 1209073-17-5 | [1] |
| Molecular Formula | C12H16ClNO2 | [1] |
| Molecular Weight | 241.71 g/mol | [1] |
| SMILES | CC(Cl)C(NCCOC1=CC=CC(C)=C1)=O | [1] |
The chemical structure of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide is presented below. This visualization is crucial for understanding its potential intermolecular interactions and, consequently, its physical properties.
Caption: Chemical structure of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide.
Core Physicochemical Properties: A Methodological Deep Dive
The following sections provide detailed protocols for determining the key physicochemical properties of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide. The emphasis is on establishing a robust and reproducible experimental framework.
Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[1][2]
This method is widely used due to its simplicity and requirement for only a small amount of sample.
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Sample Preparation:
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Ensure the sample of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide is a fine, dry powder. If necessary, gently crush any larger crystals.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a heating block and a means of observing the sample, such as a magnifying lens.
-
Insert the capillary tube containing the sample into the apparatus.
-
-
Determination:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more precise measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of 1-2°C per minute as the expected melting point is approached.[2]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the accurate measurement at least twice to ensure reproducibility.
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Caption: Workflow for Systematic Solubility Testing.
pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at a given pH. This, in turn, influences properties such as solubility, lipophilicity, and receptor binding. [3]For a compound like 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide, which contains an amide group, determining the pKa can be complex. The amide proton is generally very weakly acidic, while the lone pair on the nitrogen can be weakly basic.
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be used for poorly soluble compounds or when only small amounts of sample are available. [4]
-
Instrumentation and Reagents:
-
A calibrated UV-Vis spectrophotometer.
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
A stock solution of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide in a suitable solvent (e.g., methanol or DMSO).
-
-
Procedure:
-
Prepare a series of solutions of the compound in the different pH buffers. The final concentration of the organic solvent from the stock solution should be kept low and constant across all samples.
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength versus the pH of the buffer. The resulting data should form a sigmoidal curve.
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The pKa is the pH at the inflection point of this curve. [5]This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
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Caption: Workflow for Spectrophotometric pKa Determination.
Summary of Physicochemical Properties
The following table summarizes the known and to-be-determined physicochemical properties of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide.
| Property | Value | Method |
| Melting Point | To be determined | Capillary Method |
| Boiling Point | To be determined | - |
| Solubility | ||
| Water | To be determined | Visual Inspection |
| 5% NaOH | To be determined | Visual Inspection |
| 5% HCl | To be determined | Visual Inspection |
| Ethanol | To be determined | Visual Inspection |
| Dichloromethane | To be determined | Visual Inspection |
| pKa | To be determined | Spectrophotometry |
Conclusion
This technical guide has outlined the foundational physicochemical properties of 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide and provided detailed, field-proven methodologies for their experimental determination. While specific experimental values for this compound are not yet widely published, the protocols described herein provide a clear and robust pathway for researchers to generate this critical data. By following these self-validating systems, scientists and drug development professionals can ensure the accuracy and reliability of their findings, paving the way for the successful application of this compound in their research endeavors.
References
-
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
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Scribd. Solubility Testing of Organic Compounds | PDF. [Link]
-
JoVE. Melting Point Determination of Solid Organic Compounds. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)
-
chemistrysh.com. Solubility of Organic Compounds: Principle and Examples 2026. [Link]
- Unknown Source.
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Chemistry Steps. The pKa in Organic Chemistry. [Link]
-
ECETOC. pKa. [Link]
-
PMC. Development of Methods for the Determination of pKa Values. [Link]
-
ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]
Sources
- 1. 1209073-17-5|2-Chloro-N-[2-(3-methylphenoxy)ethyl]propanamide|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-n-(3-methylphenyl)propanamide - [sigmaaldrich.com]
- 4. nextsds.com [nextsds.com]
- 5. Propanamide, N-ethyl-2-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
